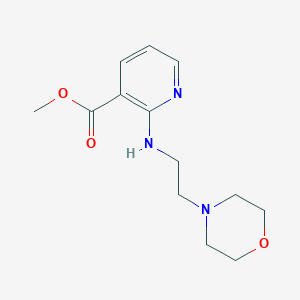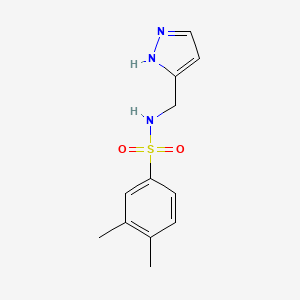
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of sulfonamide compounds, which are known for their wide range of biological activities.
Scientific Research Applications
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide has been extensively studied for its potential applications in scientific research. This compound has been shown to exhibit potent inhibitory activity against several enzymes, including carbonic anhydrase, urease, and β-lactamase. These enzymes play important roles in various biological processes, and their inhibition can have significant therapeutic implications.
Mechanism of Action
The mechanism of action of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide is not fully understood. However, it is believed that the compound acts by binding to the active site of the targeted enzyme, thereby inhibiting its activity. The specific interactions between the compound and the enzyme vary depending on the enzyme targeted.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been extensively studied in vitro. This compound has been shown to exhibit potent inhibitory activity against carbonic anhydrase, urease, and β-lactamase enzymes. Inhibition of these enzymes can have significant therapeutic implications, such as in the treatment of cancer, bacterial infections, and other diseases.
Advantages and Limitations for Lab Experiments
One of the advantages of using 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide in lab experiments is its potent inhibitory activity against several enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide. One area of interest is the development of more potent and selective inhibitors of specific enzymes. Another area of interest is the investigation of the compound's potential therapeutic applications, such as in the treatment of cancer and bacterial infections. Additionally, further studies are needed to determine the safety and toxicity profile of this compound in vivo.
Synthesis Methods
The synthesis of 3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide involves the reaction of 3,4-dimethylbenzenesulfonyl chloride with 1H-pyrazole-5-carboxaldehyde in the presence of a base such as triethylamine. The resulting product is purified through column chromatography to obtain the pure compound. This method has been reported to yield the compound in good yields and high purity.
properties
IUPAC Name |
3,4-dimethyl-N-(1H-pyrazol-5-ylmethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2S/c1-9-3-4-12(7-10(9)2)18(16,17)14-8-11-5-6-13-15-11/h3-7,14H,8H2,1-2H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQQAWOUOSPZGRR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=CC=NN2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(1-benzylpiperidin-4-yl)-N-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B7574542.png)
![N-[(1-hydroxycyclohexyl)methyl]-4-methylthiadiazole-5-carboxamide](/img/structure/B7574557.png)
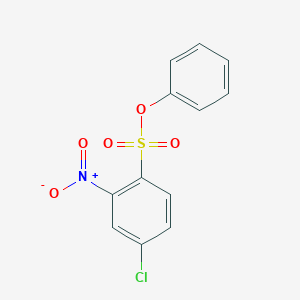
![[2-(Trifluoromethyl)phenyl]methylurea](/img/structure/B7574561.png)
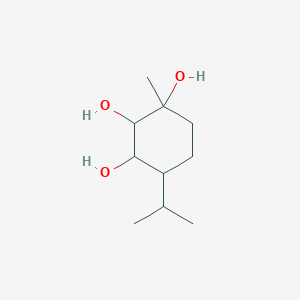
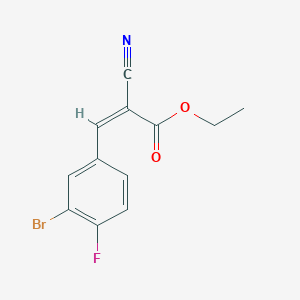

![N-[3-(pyrrolidin-1-ylmethyl)phenyl]acetamide](/img/structure/B7574588.png)

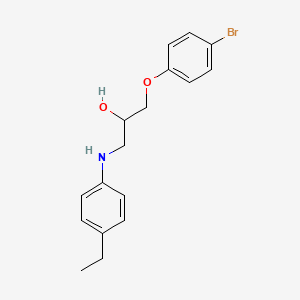
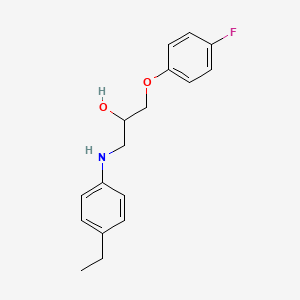
![N-[(4-methyl-1,2,4-triazol-3-yl)methyl]acetamide](/img/structure/B7574618.png)

